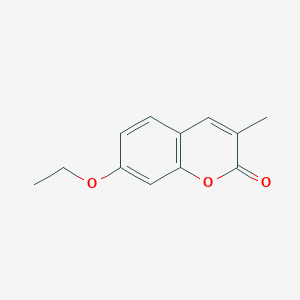![molecular formula C14H17BrO3 B13685682 8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Bromophenyl)-1,4-dioxaspiro[45]decan-8-ol is a chemical compound with the molecular formula C14H17BrO3 It is characterized by a spirocyclic structure, which includes a bromophenyl group and a dioxaspirodecane moiety
Métodos De Preparación
The synthesis of 8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of 3-bromophenyl derivatives with dioxaspirodecane precursors. One common method is the Lewis acid-catalyzed Prins/pinacol cascade process, which allows for the formation of oxaspirocycles from aldehydes and cyclobutanol derivatives . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes.
Análisis De Reacciones Químicas
8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are subjects of current research.
Comparación Con Compuestos Similares
8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds are known for their inhibitory activity against receptor interaction protein kinase 1 (RIPK1) and have potential therapeutic applications.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has been identified as a hit in virtual screening workflows for RIPK1 inhibitors.
The uniqueness of 8-(3-Bromophenyl)-1,4-dioxaspiro[4
Propiedades
Fórmula molecular |
C14H17BrO3 |
|---|---|
Peso molecular |
313.19 g/mol |
Nombre IUPAC |
8-(3-bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C14H17BrO3/c15-12-3-1-2-11(10-12)13(16)4-6-14(7-5-13)17-8-9-18-14/h1-3,10,16H,4-9H2 |
Clave InChI |
VFXDWAXBCTWTFO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C3=CC(=CC=C3)Br)O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)

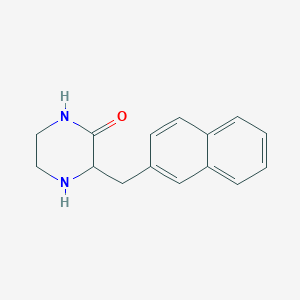
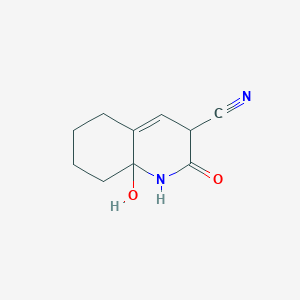
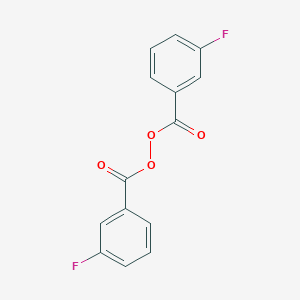
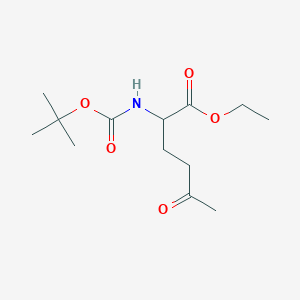
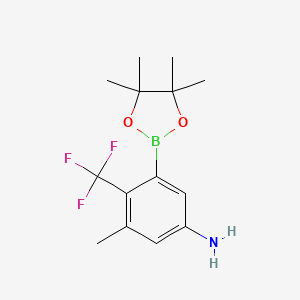
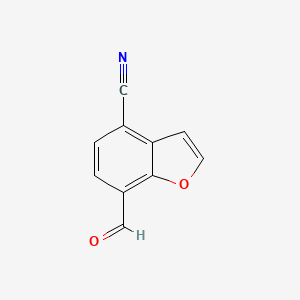
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
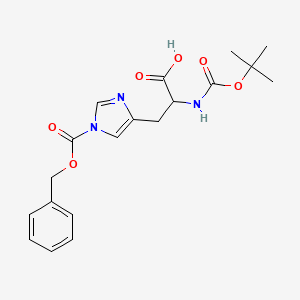
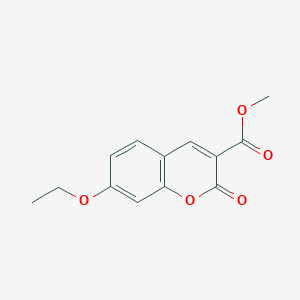
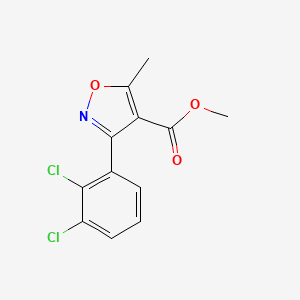
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
